1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride is a chemical compound with the molecular formula C₂₁H₂₅N • HCl and a molecular weight of 327.9 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4,4-diphenylbut-3-en-2-yl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-diphenylbut-3-en-2-one and piperidine.
Reaction Conditions: The 4,4-diphenylbut-3-en-2-one is reacted with piperidine under controlled conditions to form the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride can be compared with other similar compounds, such as:
1-(4,4-Diphenyl-3-butenyl)piperidine Hydrochloride: This compound has a similar structure but differs in the position of the double bond.
Piperidine Impurity D: Another related compound used in various research applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C21H26ClN |
---|---|
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
1-(4,4-diphenylbut-3-en-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,17-18H,4,9-10,15-16H2,1H3;1H |
InChI-Schlüssel |
GZXIKZIWKIFKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.